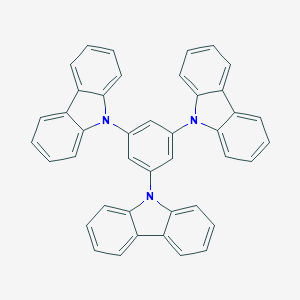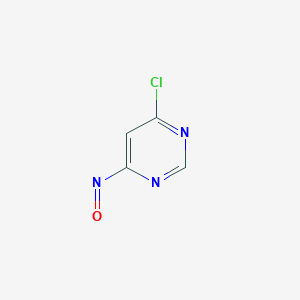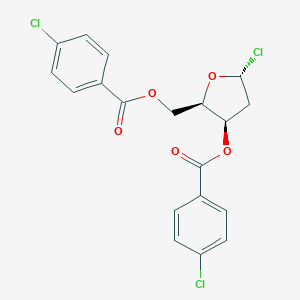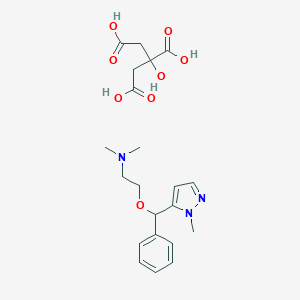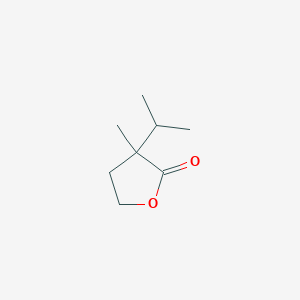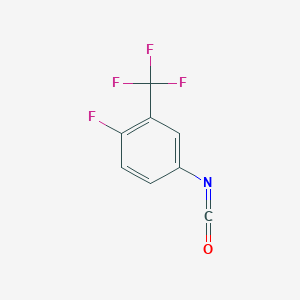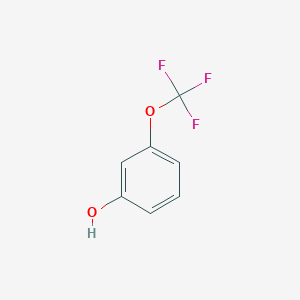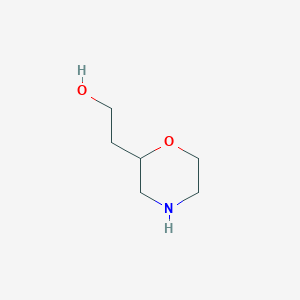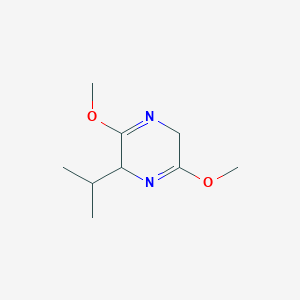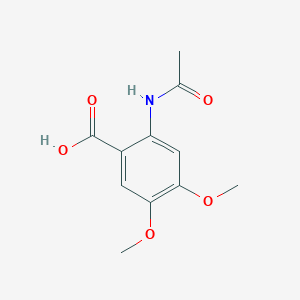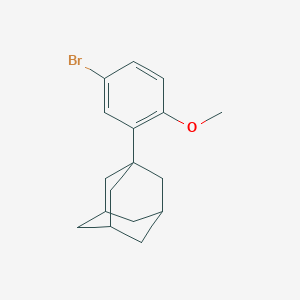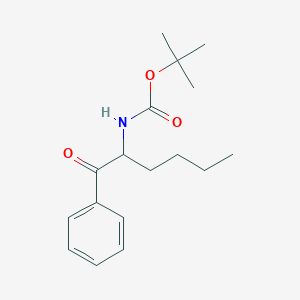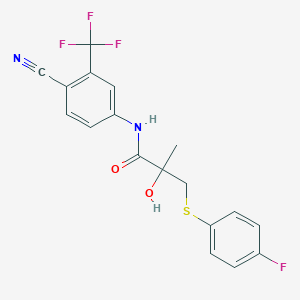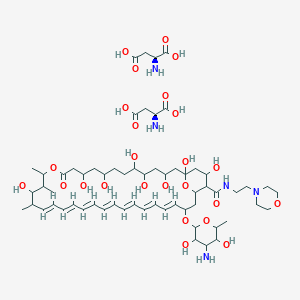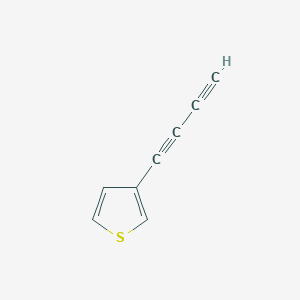
3-(1,3-Butadiynyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Butadiynyl)thiophene, also known as 3BDT, is a conjugated molecule that has gained significant attention in the scientific community due to its unique electronic properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-(1,3-Butadiynyl)thiophene in various applications is attributed to its unique electronic properties, which arise from its conjugated structure. In FETs and OPVs, 3-(1,3-Butadiynyl)thiophene acts as a semiconducting material, where the flow of charge carriers is controlled by the application of a gate voltage. In OLEDs and DSSCs, 3-(1,3-Butadiynyl)thiophene acts as a light-emitting or photosensitizing material, where the absorption of light results in the emission of photons or the generation of electron-hole pairs, respectively. In sensing, 3-(1,3-Butadiynyl)thiophene acts as a fluorescent or conductive material, where the binding of analytes to the surface of 3-(1,3-Butadiynyl)thiophene results in a change in its optical or electrical properties.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 3-(1,3-Butadiynyl)thiophene, as it is primarily used in lab experiments. However, some studies have reported that 3-(1,3-Butadiynyl)thiophene exhibits low toxicity and biocompatibility, making it a promising material for biomedical applications.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(1,3-Butadiynyl)thiophene in lab experiments include its ease of synthesis, high purity, and unique electronic properties. However, the limitations of using 3-(1,3-Butadiynyl)thiophene in lab experiments include its sensitivity to air and moisture, which can affect its stability and performance.
Future Directions
There are several future directions for the research and development of 3-(1,3-Butadiynyl)thiophene. One direction is to explore its potential applications in biomedical imaging and therapy, as its low toxicity and biocompatibility make it a promising material for these applications. Another direction is to improve its stability and performance by developing new synthesis methods and modifying its molecular structure. Additionally, the development of new sensing platforms based on 3-(1,3-Butadiynyl)thiophene could lead to the detection of a wide range of analytes with high sensitivity and selectivity.
Synthesis Methods
The synthesis method of 3-(1,3-Butadiynyl)thiophene involves the reaction of 3-bromo-2,5-dimethylthiophene with butadiyne in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, which results in the formation of 3-(1,3-Butadiynyl)thiophene. The purity of the synthesized 3-(1,3-Butadiynyl)thiophene can be improved by recrystallization or column chromatography.
Scientific Research Applications
3-(1,3-Butadiynyl)thiophene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and sensing. In organic electronics, 3-(1,3-Butadiynyl)thiophene has been used as a building block for the fabrication of field-effect transistors (FETs) and organic photovoltaic cells (OPVs). In optoelectronics, 3-(1,3-Butadiynyl)thiophene has been used as a light-emitting material in organic light-emitting diodes (OLEDs) and as a photosensitizer in dye-sensitized solar cells (DSSCs). In sensing, 3-(1,3-Butadiynyl)thiophene has been used as a fluorescent probe for the detection of metal ions and as a chemiresistor for the detection of volatile organic compounds (VOCs).
properties
CAS RN |
131292-31-4 |
|---|---|
Product Name |
3-(1,3-Butadiynyl)thiophene |
Molecular Formula |
C8H4S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
3-buta-1,3-diynylthiophene |
InChI |
InChI=1S/C8H4S/c1-2-3-4-8-5-6-9-7-8/h1,5-7H |
InChI Key |
ZSNDXIHYDMAFAE-UHFFFAOYSA-N |
SMILES |
C#CC#CC1=CSC=C1 |
Canonical SMILES |
C#CC#CC1=CSC=C1 |
synonyms |
Thiophene, 3-(1,3-butadiynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



